4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one
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Overview
Description
4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C16H13ClO2 This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one typically involves the reaction of 3-chlorophenol with 2-bromophenylbut-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Butanol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-phenyl-: Similar structure but lacks the chlorophenoxy group.
(3-(4-chlorophenoxy)phenyl)methanamine: Contains a chlorophenoxy group but differs in the overall structure
Uniqueness
4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one is unique due to the presence of both the chlorophenoxy and butenone moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13ClO2 |
---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H13ClO2/c1-12(18)9-10-13-5-2-3-8-16(13)19-15-7-4-6-14(17)11-15/h2-11H,1H3 |
InChI Key |
JNJPEZSLGWTZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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